

Application Notes & Protocols: Total Synthesis of (-)-Berkelic Acid

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Compound of Interest

Compound Name: *Berkelic acid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-**Berkelic acid**, a potent natural product with significant anticancer activity. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in the replication and further investigation of this complex molecule.

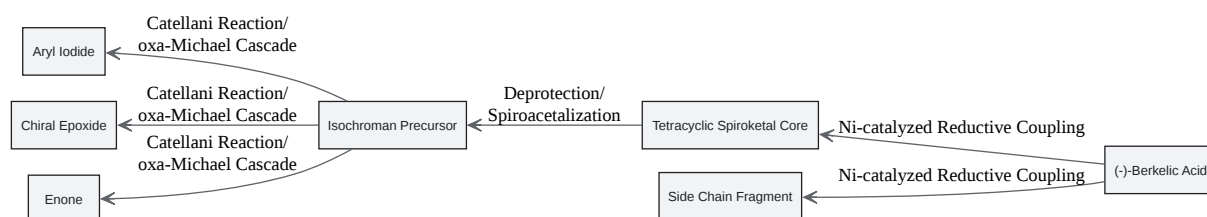
Introduction

(-)-**Berkelic acid** is a structurally unique spiroketal isolated from an extremophilic *Penicillium* species found in the Berkeley Pit Lake in Montana.^[1] It exhibits potent and selective activity against the human ovarian cancer cell line OVCAR-3 with a GI₅₀ of 91 nM.^{[1][2][3]} Its complex tetracyclic framework, featuring a chroman/isochroman spiroketal skeleton and six stereogenic centers, has made it a challenging and attractive target for total synthesis.^[1] Several successful total syntheses have been reported, each employing unique strategies to construct the core structure and install the requisite stereochemistry.^{[4][5][6]} This document focuses on a concise and efficient eight-step asymmetric synthesis, providing detailed protocols for its key transformations.

Retrosynthetic Analysis

A common retrosynthetic strategy involves disconnecting the tetracyclic core at the spiroketal linkage and the side chain. One of the most concise approaches features a late-stage installation of the side chain via a nickel-catalyzed reductive coupling. The tetracyclic core is

envisioned to arise from a one-pot deprotection and spiroacetalization of a substituted isochroman precursor. This isochroman itself can be constructed via a Catellani reaction/oxa-Michael cascade.



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Caption: Retrosynthetic analysis of (-)-**Berkelic acid**.

Experimental Protocols

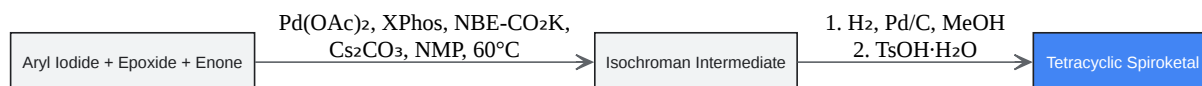
The following protocols are adapted from the eight-step total synthesis reported by Zhou and coworkers.^{[4][7]}

Key Synthetic Steps & Data

Step	Transformation	Key Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Catellani Reaction/oxa-Michael Cascade	Pd(OAc) ₂ , XPhos, NBE-CO ₂ K, Cs ₂ CO ₃	NMP	60	23	-
2	Hydrogenation & Spiroacetalization	H ₂ , Pd/C, TsOH·H ₂ O	MeOH	RT	12.5	65 (2 steps)
3	Iodination	I ₂ , PPh ₃ , Imidazole	DCM	RT	3	92
4	Ni-catalyzed Reductive Coupling	NiCl ₂ (dme), dmbpy, Mn	DMA	0	5-10	75
5	Ester Hydrolysis	(Bu ₃ Sn) ₂ O	Toluene	115	8	85

Protocol 1: Synthesis of the Tetracyclic Core via Catellani Reaction, Hydrogenation, and Spiroacetalization

This protocol outlines the construction of the key tetracyclic intermediate.



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Caption: Workflow for the synthesis of the tetracyclic core.

Step 1: Catellani Reaction/oxa-Michael Cascade[8]

- To a solution of the aryl iodide starting material in N-methyl-2-pyrrolidone (NMP), add $\text{Pd}(\text{OAc})_2$, XPhos, and NBE- CO_2K .
- The chiral epoxide and enone are then added to the reaction mixture.
- The mixture is heated to 60 °C for 12 hours.
- After cooling, Cs_2CO_3 is added, and the reaction is stirred for an additional 11 hours.
- The reaction is then worked up by extraction with an organic solvent and purified by column chromatography to yield the isochroman intermediate.

Step 2: Hydrogenation and Spiroacetalization[8]

- The isochroman intermediate is dissolved in methanol (MeOH).
- Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere for 30 minutes.
- The catalyst is filtered off, and p-toluenesulfonic acid monohydrate ($\text{TsOH} \cdot \text{H}_2\text{O}$) is added to the filtrate.
- The reaction is stirred for 12 hours at room temperature.
- The product, the tetracyclic spiroketal, is isolated after aqueous workup and purification. This one-pot process establishes four new stereocenters with high stereocontrol.[4]

Protocol 2: Completion of the Total Synthesis

This section details the final steps to afford (-)-**Berkelic acid**.

Step 3: Iodination[8]

- The tetracyclic spiroketal is dissolved in dichloromethane (DCM).
- Triphenylphosphine (PPh_3), imidazole, and iodine (I_2) are added sequentially.

- The reaction is stirred at room temperature for 3 hours.
- The resulting iodide is purified by column chromatography.

Step 4: Ni-catalyzed Reductive Coupling^[8]

- In a glovebox, a mixture of $\text{NiCl}_2(\text{dme})$, 4,4'-dimethyl-2,2'-bipyridine (dmbpy), and manganese (Mn) powder is prepared in N,N-dimethylacetamide (DMA).
- The iodide from the previous step and the side chain fragment are added, and the reaction is stirred at 0 °C for 5-10 hours.
- The coupled product is obtained after quenching, extraction, and chromatographic purification.

Step 5: Final Deprotection (Ester Hydrolysis)^[8]

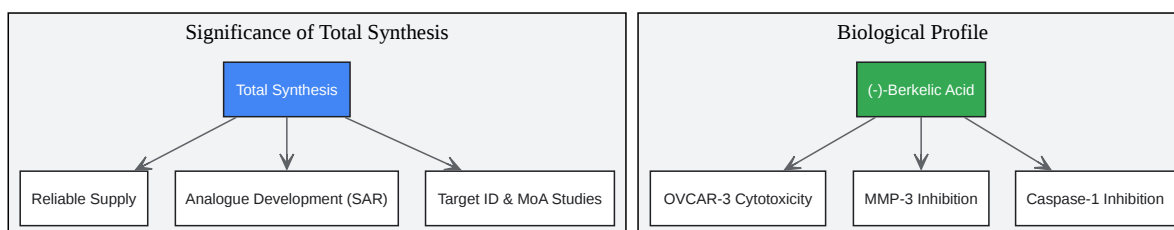
- The product from the reductive coupling is dissolved in toluene.
- Hexabutyldistannoxane $((\text{Bu}_3\text{Sn})_2\text{O})$ is added.
- The reaction mixture is heated to 115 °C for 8 hours.
- Purification by chromatography yields (-)-**Berkelic acid**.

Biological Activity and Significance

(-)-**Berkelic acid** has garnered significant attention due to its potent and selective cytotoxic activity against the OVCAR-3 human ovarian cancer cell line.^[1] It has also been shown to exhibit moderate inhibitory activity against matrix metalloproteinase MMP-3 and caspase-1.^[1] The unique spiroketal structure is crucial for its biological activity. The development of a concise and scalable total synthesis is vital for several reasons:

- Supply: The natural source of (-)-**Berkelic acid** is an extremophilic fungus, making large-scale isolation challenging.^{[1][6]} Synthetic routes provide a reliable source of the material for further studies.

- **Analogue Synthesis:** An efficient synthetic route allows for the creation of analogues to probe the structure-activity relationship (SAR) and potentially develop more potent or selective therapeutic agents.[9][10]
- **Target Identification:** Sufficient quantities of the natural product are required for biochemical and cellular studies to identify its molecular target and elucidate its mechanism of action.



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Caption: Significance and biological profile of (-)-**Berkelic acid**.

Conclusion

The total synthesis of (-)-**Berkelic acid** represents a significant achievement in modern organic chemistry. The development of concise and stereoselective routes, such as the eight-step synthesis highlighted here, provides a platform for the production of this valuable natural product and its analogues for further investigation in cancer research and drug development. The detailed protocols and strategic overview provided in these notes are intended to facilitate these future endeavors.

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